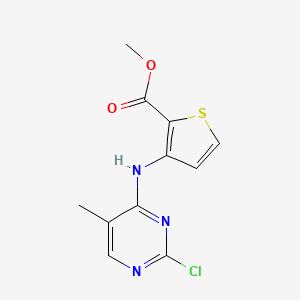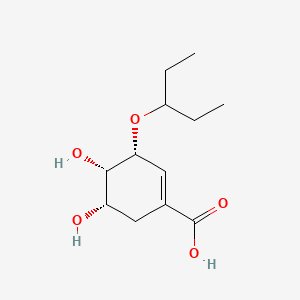
(3R,4S,5S)-4,5-Dihydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S,5S)-4,5-Dihydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexene ring substituted with hydroxyl groups and a pentan-3-yloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S)-4,5-Dihydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor followed by the introduction of hydroxyl groups and the pentan-3-yloxy group under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity. The scalability of the process is crucial for its application in various industries.
化学反応の分析
Types of Reactions
(3R,4S,5S)-4,5-Dihydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The pentan-3-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.
科学的研究の応用
(3R,4S,5S)-4,5-Dihydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1
特性
分子式 |
C12H20O5 |
|---|---|
分子量 |
244.28 g/mol |
IUPAC名 |
(3R,4S,5S)-4,5-dihydroxy-3-pentan-3-yloxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C12H20O5/c1-3-8(4-2)17-10-6-7(12(15)16)5-9(13)11(10)14/h6,8-11,13-14H,3-5H2,1-2H3,(H,15,16)/t9-,10+,11-/m0/s1 |
InChIキー |
BIXKRUVZERQGCI-AXFHLTTASA-N |
異性体SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@@H]1O)O)C(=O)O |
正規SMILES |
CCC(CC)OC1C=C(CC(C1O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10,16-dibenzhydryl-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14896883.png)

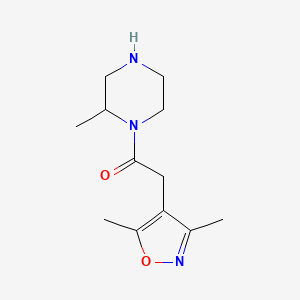
![11-bromo-8-methyl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene](/img/structure/B14896907.png)
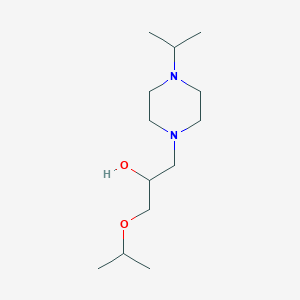
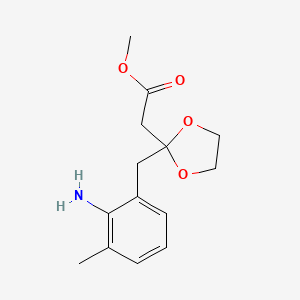
![tert-Butyl 6-methyl-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14896925.png)
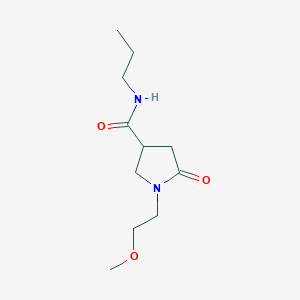

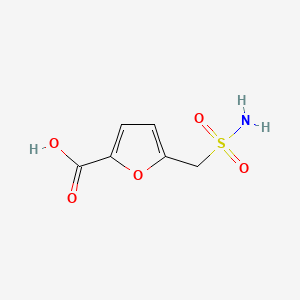
![6-Bromo-2-chloropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14896943.png)
![n-(4-Fluorobenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14896945.png)
![Ethyl (1R,5R,6R)-5-(sec-butoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14896952.png)
